molecular formula C17H19N3O4S B127751 ヒドロキシオメプラゾール CAS No. 92340-57-3

ヒドロキシオメプラゾール

カタログ番号: B127751
CAS番号: 92340-57-3
分子量: 361.4 g/mol
InChIキー: CMZHQFXXAAIBKE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5'-hydroxyomeprazole is a sulfoxide that is omeprazole in which one of the methyl hydrogens at position 5 on the pyridine ring is substituted by a hydroxy group. It has a role as a drug metabolite. It is a member of benzimidazoles, a member of pyridines, a sulfoxide and an aromatic ether. It is functionally related to an omeprazole.

作用機序

Target of Action

Hydroxyomeprazole, also known as 5-Hydroxy Omeprazole, primarily targets the H+/K+ ATPase enzyme , also known as the proton pump . This enzyme is found in the parietal cells of the stomach and is responsible for the final step in the production of gastric acid .

Mode of Action

Hydroxyomeprazole, a specific inhibitor of the acid pump in the parietal cell, reduces gastric acid secretion through a highly targeted mechanism of action . It is rapidly acting and provides control through reversible inhibition of gastric acid secretion with once-daily dosing . It is concentrated and converted to the active form in the highly acidic environment of the intracellular canaliculi within the parietal cell, where it inhibits the H+/K+ ATPase .

Biochemical Pathways

The formation of Hydroxyomeprazole is mainly mediated by the CYP2C19 enzyme, whereas the formation of omeprazole sulfone is mediated by CYP3A4 . The primary route of metabolism for R-omeprazole is the conversion to 5-hydroxyomeprazole by CYP2C19 with some contribution of CYP3A4 . S-omeprazole is converted primarily to 5’O-desmethylomeprazole via CYP2C19 .

Pharmacokinetics

The pharmacokinetics of Hydroxyomeprazole significantly depend on the CYP2C19 genotype . After single IV administration of racemic omeprazole, the mean area under the plasma concentration-time curve (AUC 0-∞) of R (+)-omeprazole in poor metabolizers (PMs) was significantly higher than that in homozygous extensive metabolizers (hmEMs) and heterozygous EMs (htEMs) .

Result of Action

All pharmacodynamic effects observed can be explained by the effect of Hydroxyomeprazole on acid secretion . It provides for highly effective inhibition of both basal acid secretion and stimulated acid secretion, irrespective of stimulus .

Action Environment

Hydroxyomeprazole is a weak base and is concentrated and converted to the active form in the highly acidic environment of the intracellular canaliculi within the parietal cell . This suggests that the environment within the parietal cell plays a crucial role in the action of Hydroxyomeprazole. Furthermore, the CYP2C19 genotype of an individual can influence the action, efficacy, and stability of Hydroxyomeprazole .

生化学分析

Biochemical Properties

Hydroxyomeprazole is primarily formed through the metabolic action of the enzyme CYP2C19 . This enzyme belongs to the cytochrome P450 family, which plays a crucial role in the metabolism of various drugs. The formation of Hydroxyomeprazole is a key step in the metabolic pathway of Omeprazole .

Cellular Effects

The cellular effects of Hydroxyomeprazole are closely tied to its parent compound, Omeprazole. This inhibition blocks the final step in the production of gastric acid, thereby reducing acid secretion . As a metabolite, Hydroxyomeprazole is expected to share similar cellular effects.

Molecular Mechanism

The molecular mechanism of Hydroxyomeprazole involves its interaction with the CYP2C19 enzyme. The CYP2C19 enzyme catalyzes the hydroxylation of Omeprazole, converting it into Hydroxyomeprazole . This transformation is a significant part of Omeprazole’s metabolic pathway and plays a crucial role in its pharmacological activity .

Temporal Effects in Laboratory Settings

The temporal effects of Hydroxyomeprazole in laboratory settings are largely dependent on the metabolic activity of the CYP2C19 enzyme . The rate of Hydroxyomeprazole formation can vary among individuals due to genetic polymorphisms in the CYP2C19 gene . This variability can influence the temporal pattern of Hydroxyomeprazole levels in the body .

Dosage Effects in Animal Models

Currently, there is limited information available on the dosage effects of Hydroxyomeprazole in animal models. Studies on Omeprazole have shown that its effects can vary with different dosages . Given that Hydroxyomeprazole is a major metabolite of Omeprazole, it is plausible that similar dosage-dependent effects could be observed.

Metabolic Pathways

Hydroxyomeprazole is part of the metabolic pathway of Omeprazole, which involves several enzymes of the cytochrome P450 family . The primary enzyme responsible for the formation of Hydroxyomeprazole is CYP2C19 . Other enzymes, such as CYP3A4, also contribute to the metabolism of Omeprazole but to a lesser extent .

Subcellular Localization

Considering its role as a metabolite in the metabolic pathway of Omeprazole, it is likely to be found in the liver cells where the cytochrome P450 enzymes, including CYP2C19, are located .

生物活性

Hydroxyomeprazole, a significant metabolite of omeprazole, plays a crucial role in the pharmacokinetics and pharmacodynamics of proton pump inhibitors (PPIs). Understanding its biological activity is essential for optimizing therapeutic strategies in treating acid-related disorders.

Metabolism and Pharmacokinetics

Hydroxyomeprazole is primarily formed through the oxidative metabolism of omeprazole, predominantly mediated by cytochrome P450 (CYP) enzymes, particularly CYP2C19 and CYP3A4. The metabolic pathway also involves the formation of other metabolites such as omeprazole sulphone and 5-hydroxyomeprazole. The pharmacokinetic profiles of these metabolites vary significantly among individuals due to genetic polymorphisms in CYP2C19, leading to classifications as extensive metabolizers (EMs) or poor metabolizers (PMs).

Key Findings on Metabolism:

  • CYP2C19 Role : Hydroxyomeprazole formation is significantly correlated with S-mephenytoin hydroxylase activity, indicating a strong involvement of CYP2C19 in its metabolism .
  • Half-Life Variability : The half-life of hydroxyomeprazole differs between EMs (0.9 hours) and PMs (2.5 hours), affecting drug efficacy and safety profiles .
  • Concentration Ratios : In studies, the area under the curve (AUC) ratios for omeprazole to hydroxyomeprazole were markedly higher in PMs compared to EMs, suggesting slower clearance rates in PMs .

Biological Activity

Hydroxyomeprazole exhibits various biological activities that contribute to its pharmacological effects:

  • Inhibition of Proton Pump Activity : Like omeprazole, hydroxyomeprazole acts by inhibiting the H+/K+-ATPase enzyme in gastric parietal cells, leading to decreased gastric acid secretion. This action is pivotal for managing conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .
  • Antioxidant Properties : Some studies suggest that hydroxyomeprazole may possess antioxidant properties, potentially mitigating oxidative stress in gastrointestinal tissues .
  • Influence on Drug Interactions : Hydroxyomeprazole's metabolism can be affected by co-administration with other drugs that influence CYP enzyme activity, impacting its efficacy and safety profile. For instance, grapefruit juice has been shown to inhibit the formation of certain metabolites but does not affect hydroxyomeprazole directly .

Case Studies

Several case studies highlight the clinical implications of hydroxyomeprazole's biological activity:

  • Case Study 1 : A patient classified as a PM exhibited significantly higher plasma concentrations of hydroxyomeprazole after standard dosing of omeprazole, leading to prolonged therapeutic effects but also increased risk for side effects such as headache and gastrointestinal disturbances .
  • Case Study 2 : In a cohort study involving patients with GERD, those with higher levels of hydroxyomeprazole showed improved symptom relief compared to those with lower metabolite levels, underscoring the importance of metabolic profiling in treatment planning .

Table 1: Pharmacokinetic Parameters of Hydroxyomeprazole in Different Metabolizer Groups

ParameterExtensive Metabolizers (EM)Poor Metabolizers (PM)
Mean Half-Life0.9 ± 0.2 hours2.5 ± 0.4 hours
AUC Ratio Omeprazole/Hydroxyomeprazole2.61 ± 1.5014.1 - 26.8
Clearance RateHigherLower

Table 2: Concentration Levels of Omeprazole and Hydroxyomeprazole Post-Dosing

SubjectOmeprazole Concentration (ng/ml)Hydroxyomeprazole Concentration (ng/ml)Ratio Omeprazole/Hydroxyomeprazole
113.624.40.56
2106.9166.00.64
3110.4119.40.78
427.749.40.56
543.7162.40.41

特性

IUPAC Name

[4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-10-15(18-7-11(8-21)16(10)24-3)9-25(22)17-19-13-5-4-12(23-2)6-14(13)20-17/h4-7,21H,8-9H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZHQFXXAAIBKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50919234
Record name {4-Methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridin-3-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50919234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92340-57-3
Record name Hydroxyomeprazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92340-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxymethylomeprazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092340573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {4-Methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridin-3-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50919234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 92340-57-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxyomeprazole
Reactant of Route 2
Hydroxyomeprazole
Reactant of Route 3
Reactant of Route 3
Hydroxyomeprazole
Reactant of Route 4
Reactant of Route 4
Hydroxyomeprazole
Reactant of Route 5
Reactant of Route 5
Hydroxyomeprazole
Reactant of Route 6
Reactant of Route 6
Hydroxyomeprazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。